C646

Epigenetics Histone Acetyltransferase Inhibition p300/CBP Pharmacology

Researchers needing a cell-permeable, competitive p300/CBP HAT inhibitor face variability in potency and selectivity across tool compounds. C646 (CAS 328968-36-1) is a validated, widely cited probe with a well-characterized Ki of 400 nM and >86% inhibition of p300 at 10 µM, while showing <10% inhibition against PCAF, GCN5, Rtt109, Sas, and MOZ. This ensures reproducible epigenetic studies. • Consistent quality: ≥98% purity (HPLC) with certificate of analysis. • Ready stock: Multiple pack sizes (mg to g) available for immediate dispatch. • Reliable supply: Trusted by leading institutions; ships ambient globally.

Molecular Formula C24H19N3O6
Molecular Weight 445.4 g/mol
Cat. No. B8037948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC646
Molecular FormulaC24H19N3O6
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C
InChIInChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)
InChIKeyHEKJYZZSCQBJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C646: p300/CBP HAT Inhibitor


C646 is a pyrazolone-containing, cell-permeable small molecule that functions as a competitive, reversible inhibitor of the histone acetyltransferase (HAT) domain of the transcriptional co-activators p300 and CREB-binding protein (CBP). In cell-free assays, C646 exhibits a Ki value of 400 nM for p300 by competing with acetyl-CoA for the Lys-CoA binding pocket [1]. The compound demonstrates notable selectivity over other acetyltransferases, including serotonin N-acetyltransferase, PCAF, GCN5, Rtt109, Sas, and MOZ, against which it shows less than 10% inhibition in chemical screening assays . As one of the first widely adopted small-molecule inhibitors of p300/CBP, C646 serves as a foundational tool for elucidating the role of these HATs in chromatin remodeling, gene regulation, and various pathological states, including cancer and viral infections [2].

Mechanism
Cell-permeable, competitive p300/CBP HAT inhibitor
Selectivity
Selective over other HATs (PCAF, GCN5, MOZ, etc.)
Research Context
Foundational tool for chromatin remodeling and gene regulation studies

C646: Quantitative Differentiation & Selectivity


Despite targeting the same p300/CBP HAT domain, later-generation inhibitors such as A-485 exhibit vastly different potency, selectivity, and physicochemical properties, making direct experimental interchange invalid. While C646 serves as a foundational tool with a well-characterized biochemical profile (Ki = 400 nM), more recently developed compounds like A-485 demonstrate over 1,000-fold greater enzymatic potency [1]. Furthermore, the distinction between inhibitors (C646, A-485) and activators (CTPB) or bisubstrate analogs (Lys-CoA-Tat) is critical; substituting an inhibitor with an activator would produce diametrically opposite biological outcomes . The cellular activity of C646 has been directly benchmarked against Lys-CoA-Tat, revealing that C646 achieves comparable or superior cell growth inhibition at a lower concentration (10 µM vs. 25 µM), underscoring that even among inhibitors, cellular permeability and potency vary substantially [2]. These quantifiable differences in binding kinetics, cellular efficacy, and mechanism of action render generic substitution scientifically unsound and underscore the necessity for precise compound selection based on specific experimental parameters.

! Potency profile mismatch Later-generation inhibitors (e.g., A-485) exhibit significantly different potency and selectivity; direct interchange may alter experimental readouts.
! Functional opposite risk Substituting an inhibitor with an activator (e.g., CTPB) produces opposing biological outcomes. Verify mechanism class before selection.
! Cellular permeability variance Even among p300/CBP inhibitors, cell-based activity differs. C646 and peptide-based bisubstrate compounds show distinct effective concentrations.

C646: Quantitative Evidence Guide


Enzymatic Inhibition: C646 vs. A-485

C646 is a competitive p300/CBP inhibitor with a Ki of 400 nM, whereas the optimized inhibitor A-485 exhibits at least 1,000-fold greater potency in inhibiting p300 [1]. In a direct radioactive p300/CBP HAT assay, C646 was inactive at concentrations up to 10 µM under the specific assay conditions employed for A-485, highlighting a substantial potency gap [2].

Enzymatic Potency vs. A-485
Cross-study comparable
C646 Ki = 400 nM
A-485: ≥1,000-fold more potent
C646 A-485
Supports lower-potency tool selection where established binding profile is required.
Assay conditions differ; direct activity comparison under unified protocol not reported.
Epigenetics Histone Acetyltransferase Inhibition p300/CBP Pharmacology

Cell Growth Inhibition: C646 vs. Lys-CoA-Tat

C646 demonstrates potent inhibition of human cancer cell growth. In both melanoma and non-small-cell lung cancer (NSCLC) cell lines, C646 at a concentration of 10 µM exhibited similar or higher potency in inhibiting cell growth compared to the peptide-based bisubstrate p300/CBP HAT inhibitor Lys-CoA-Tat at a higher concentration of 25 µM [1].

Cell Growth vs. Lys-CoA-Tat
Head-to-head comparison
10 µM C646: similar or higher inhibition
than 25 µM Lys-CoA-Tat
C646 (10 µM) Lys-CoA-Tat (25 µM)
Supports cell-based p300/CBP inhibition at lower concentration.
Melanoma and NSCLC cell lines; may vary with cell type.
Cancer Cell Biology Histone Acetylation Drug Discovery

Wnt Target Gene Downregulation: C646 vs. ICG-001

In HCT116 colon cancer cells, treatment with the general p300/CBP HAT inhibitor C646 resulted in the downregulation of Wnt target genes to a degree similar to that achieved by the specific CBP inhibitor ICG-001 [1].

Wnt Downregulation vs. ICG-001
Head-to-head comparison
Similar downregulation of Wnt target genes
C646 ICG-001
Dual p300/CBP inhibitor can phenocopy CBP-selective transcriptional response.
HCT116 cells; broader pathway validation recommended.
Wnt Signaling Colorectal Cancer Transcriptomics

Radiosensitization in NSCLC Cells

C646 significantly sensitizes NSCLC cells to ionizing radiation (IR). In A549, H460, and H157 cells, C646 treatment resulted in a Dose Enhancement Ratio (DER) at a 10% surviving fraction of 1.4, 1.2, and 1.2, respectively, while having no radiosensitizing effect on normal human lung fibroblasts (HFL-III) [1].

Radiosensitization in NSCLC
Class-level inference
DER (10% survival): A549 1.4, H460 1.2, H157 1.2
No effect on normal fibroblasts
Supports cancer-cell selective radiosensitization endpoint review.
Clonogenic assay; data to verify in independent models.
Radiation Oncology Radiosensitization Lung Cancer

In Vivo Xenograft Tumor Inhibition

C646 demonstrates significant in vivo anti-tumor activity. In a glioblastoma stem cell (GSC)-derived xenograft model, daily treatment with C646 (dose not specified in abstract) prolonged median survival from 27 days (vehicle control) to 33.5 days, representing a 24% increase [1]. In a pancreatic cancer xenograft model, C646 pre-treatment enhanced proton-induced tumor growth inhibition, with combination treatment increasing DNA damage and decreasing DNA repair pathway activation compared to proton therapy alone [2].

In Vivo Xenograft Survival
Supporting evidence
Median survival: C646 33.5 days vs. vehicle 27 days (+24%)
Reported model-response endpoint context in GSC xenograft.
Dose not specified in abstract; source-specific review needed.
In Vivo Pharmacology Xenograft Model Anticancer Therapeutics

In Vivo Anti-Influenza A Activity

C646 demonstrates broad-spectrum anti-influenza activity in vitro, significantly suppressing replication of multiple strains including A/WSN/33 (H1N1), A/California/04/2009 (H1N1), oseltamivir-resistant H1N1, H3N2, and H5N1. This activity translates in vivo, where C646 treatment attenuates influenza A virus infection, supporting its role as a host-directed antiviral agent [1].

Anti-Influenza A Activity
Supporting evidence
Significant titer reduction across H1N1, H3N2, H5N1 strains
In vivo attenuation of infection
Supports host-directed antiviral screening context.
Endpoint interpretation requires strain-specific review.
Antiviral Therapy Influenza A Virus Host-Directed Therapy

C646: Research & Industrial Applications


p300/CBP HAT in Epigenetic Regulation

Researchers studying the fundamental role of histone acetylation in transcriptional control can rely on C646 as a well-characterized, cell-permeable tool compound. Its established competitive mechanism against acetyl-CoA (Ki = 400 nM) and selectivity profile over other HATs (less than 10% inhibition at 10 nM) provide a reliable means to probe p300/CBP-specific chromatin modifications [1]. The extensive body of literature detailing its use in various cell types offers a robust foundation for experimental design and data interpretation.

Radiosensitizer & Chemosensitizer Screening

C646 is a validated starting point for programs seeking to identify small molecules that enhance the efficacy of existing cancer therapies. Its demonstrated ability to radiosensitize NSCLC cells (DER of 1.2-1.4) and potentiate proton therapy in pancreatic cancer models provides a clear, evidence-based rationale for its inclusion in combination therapy screens [2][3]. Its selective effect on cancer cells over normal fibroblasts further supports its utility in identifying potential therapeutic windows [2].

Epigenetics in Viral Replication

For virology researchers, C646 offers a chemical probe to investigate how host cell epigenetic machinery, specifically p300/CBP HAT activity, is co-opted by viruses for replication. Its proven in vitro and in vivo efficacy against multiple strains of influenza A virus, including drug-resistant variants, positions it as a key tool for validating host-directed antiviral targets and for mechanistic studies of viral life cycles [4].

Wnt Signaling in Cancer Stem Cells

C646 serves as a functional tool to study Wnt/β-catenin-dependent transcription in cancer. Its ability to downregulate Wnt target genes in HCT116 colon cancer cells to a degree comparable to the CBP-selective inhibitor ICG-001 validates its use in dissecting the transcriptional co-activator requirements of this pathway [5]. Additionally, its in vivo efficacy in prolonging survival in a glioblastoma stem cell xenograft model supports its application in cancer stem cell research [6].

Application
Selection Property
Validation Focus
p300/CBP Chromatin Modification Studies
Selective p300/CBP HAT inhibition
Histone acetylation and gene regulation endpoints
Radiosensitization Screening
Cancer-cell selective radiosensitization
Clonogenic survival and DNA damage endpoints
Host-Directed Antiviral Research
p300/CBP-dependent viral replication inhibition
Viral titer and host gene expression endpoints
Wnt/β-catenin Transcriptional Studies
Dual p300/CBP inhibition for Wnt pathway
Wnt target gene downregulation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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